4-nitro-3-phenoxypyridine N-oxide
Overview
Description
4-nitro-3-phenoxypyridine N-oxide is a chemical compound with the molecular formula C11H8N2O4 . It contains a total of 26 bonds, including 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of N-oxides, such as this compound, often involves the oxidation of tertiary nitrogen compounds. Sodium percarbonate is an ideal and efficient oxygen source for this process, yielding N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions . Other methods involve the use of titanium silicalite (TS-1) in a packed-bed microreactor and H2O2 in methanol as solvent, enabling the formation of various pyridine N-oxides in very good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by its bond composition. The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value . The compounds with the electron-donating substituents have greater complexation ability .Physical and Chemical Properties Analysis
The physical and chemical properties of nanoparticles like this compound are influenced by their shape, size, electric charge, and chemical compositions of the core and shell . Nitro compounds, like this compound, are a very important class of nitrogen derivatives. The nitro group, -NO2, is a hybrid of two equivalent resonance structures .Safety and Hazards
According to the safety data sheet, 4-nitro-3-phenoxypyridine N-oxide is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-nitro-1-oxido-3-phenoxypyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHQWKIIRKNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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